Cas no 2060523-78-4 ((4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile)

(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- (4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile
- EN300-330785
- 2060523-78-4
-
- MDL: MFCD30488564
- インチ: 1S/C9H13NO/c10-7-8-5-3-1-2-4-6-9(8)11/h1-2,8-9,11H,3-6H2/b2-1-
- InChIKey: QXBXWLCMIJWBBQ-UPHRSURJSA-N
- SMILES: OC1CCC=CCCC1C#N |c:4|
計算された属性
- 精确分子量: 151.099714038g/mol
- 同位素质量: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 44Ų
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330785-1g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 1g |
$728.0 | 2023-09-04 | ||
Enamine | EN300-330785-0.5g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 0.5g |
$699.0 | 2023-09-04 | ||
Enamine | EN300-330785-1.0g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330785-5g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 5g |
$2110.0 | 2023-09-04 | ||
Enamine | EN300-330785-10g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 10g |
$3131.0 | 2023-09-04 | ||
Enamine | EN300-330785-0.1g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 0.1g |
$640.0 | 2023-09-04 | ||
Enamine | EN300-330785-2.5g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 2.5g |
$1428.0 | 2023-09-04 | ||
Enamine | EN300-330785-0.05g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 0.05g |
$612.0 | 2023-09-04 | ||
Enamine | EN300-330785-0.25g |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile |
2060523-78-4 | 0.25g |
$670.0 | 2023-09-04 |
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
(4Z)-8-hydroxycyclooct-4-ene-1-carbonitrileに関する追加情報
Compound CAS No. 2060523-78-4: (4Z)-8-Hydroxycyclooct-4-ene-1-Carbonitrile
The compound (4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile, identified by the CAS number 2060523-78-4, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of cyclooctenes, featuring a bicyclic structure with a hydroxyl group and a nitrile functional group. The (4Z) configuration indicates the specific stereochemistry of the double bond in the cyclooctene ring, which plays a crucial role in its chemical reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of (4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile. Researchers have employed various methodologies, including ring-closing metathesis and enantioselective catalysis, to achieve high yields and enantiomeric purity. These methods have significantly improved the scalability of the synthesis process, making it more accessible for both academic and industrial applications.
The structural uniqueness of this compound has made it a valuable tool in medicinal chemistry. Studies have shown that (4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile exhibits potent biological activity, particularly as an inhibitor of certain enzymes involved in disease pathways. For instance, recent research has demonstrated its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. This finding underscores its potential as a lead compound for drug development.
In addition to its biological applications, this compound has also found utility in materials science. Its rigid bicyclic structure and functional groups make it an ideal candidate for use in polymer synthesis and as a building block for advanced materials. Researchers have explored its use in creating stimuli-responsive polymers, which can undergo reversible changes in response to external stimuli such as temperature or pH.
The study of (4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile has also contributed to our understanding of stereochemical effects on molecular interactions. Computational studies have revealed that the (4Z) configuration significantly influences the molecule's conformational flexibility and binding affinity to target proteins. These insights have guided the design of more effective drug candidates with improved pharmacokinetic profiles.
Furthermore, green chemistry principles have been integrated into the synthesis and application of this compound. Scientists have developed eco-friendly reaction conditions, such as using renewable catalysts and minimizing waste generation, to enhance its sustainability profile. This approach aligns with global efforts to promote environmentally responsible chemical practices.
In conclusion, (4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile (CAS No. 2060523-78-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with cutting-edge synthetic methods and biological insights, positions it as a promising candidate for future innovations in medicine and materials science.
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